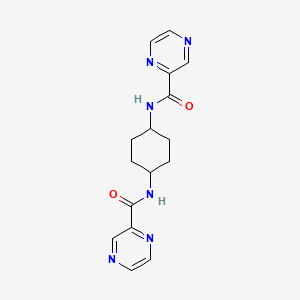
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide), commonly known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDC is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of CPDC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. CPDC has also been shown to interact with metal ions, which may contribute to its ability to remove heavy metals from contaminated water.
Biochemical and physiological effects:
CPDC has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CPDC has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, CPDC has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
CPDC has several advantages for lab experiments, including its low toxicity, solubility in water and organic solvents, and ability to form stable complexes with metal ions. However, CPDC can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, CPDC may have limited stability under certain conditions, which may affect its efficacy in some applications.
Zukünftige Richtungen
CPDC has several potential future directions for research. In drug discovery, further studies are needed to elucidate the mechanism of action of CPDC and its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, further studies are needed to explore the potential applications of CPDC-based MOFs in gas storage, catalysis, and drug delivery. In environmental science, further studies are needed to optimize the conditions for the removal of heavy metals from contaminated water using CPDC. Overall, CPDC has significant potential for further research and development in various fields.
Synthesemethoden
CPDC can be synthesized by reacting 1,4-cyclohexanediamine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields CPDC as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPDC has been extensively studied for its potential applications in various fields, including drug discovery, material science, and environmental science. In drug discovery, CPDC has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, CPDC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery. In environmental science, CPDC has been studied for its ability to remove heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
N-[4-(pyrazine-2-carbonylamino)cyclohexyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-9-17-5-7-19-13)21-11-1-2-12(4-3-11)22-16(24)14-10-18-6-8-20-14/h5-12H,1-4H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYPTPMTVFERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

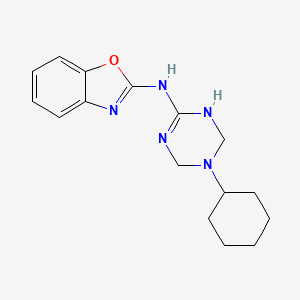
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
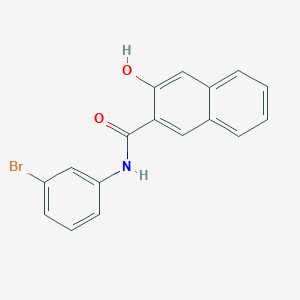



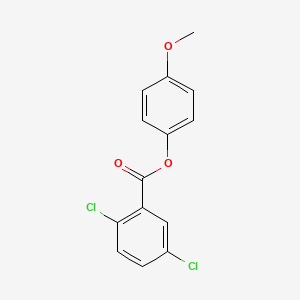
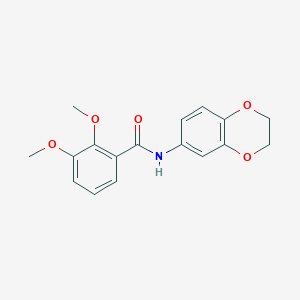

![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
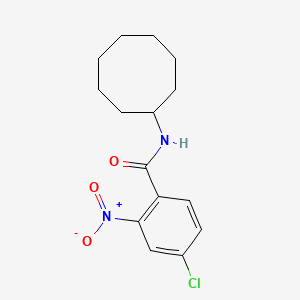
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)